Thieno[3,2-b]thiophene-2,5-diyldiboronic acid
Description
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid (TTDA, CAS 1281324-46-6) is a fused heterocyclic diboronic acid derivative widely employed as a building block in covalent organic frameworks (COFs). Its structure comprises two thiophene rings fused to form a planar, π-conjugated system, terminated by boronic acid groups at the 2- and 5-positions. TTDA exhibits unique electronic properties due to its extended conjugation and sulfur-rich backbone, making it ideal for optoelectronic applications .
Properties
IUPAC Name |
(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDLFTXSSJBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-2,5-diyldiboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dibromothienothiophene.
Lithiation: The 2,5-dibromothienothiophene is dissolved in tetrahydrofuran (THF) and cooled to -80°C.
Borylation: The lithiated intermediate is then treated with isopropyl borate to form the boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Key Reaction Types
TTBA participates in three primary reaction classes:
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Cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)
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Hydrolysis and stability studies
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Bromination and post-functionalization
Suzuki-Miyaura Cross-Coupling Reactions
TTBA serves as a di-boronic acid partner in Pd-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of conjugated polymers and covalent organic frameworks (COFs).
Reaction Conditions and Outcomes
Mechanistic Insights :
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The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation with TTBA’s boronic acid groups .
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Steric hindrance from the fused thiophene rings slows transmetallation, requiring elevated temperatures (>80°C) .
Stille Coupling Reactions
When Suzuki coupling fails due to boronic acid instability, Stille reactions using TTBA’s tin derivatives are employed:
Example Reaction
text2,5-Bis(tributylstannyl)TTBA + Aryl halides → 2,5-Di(aryl)thieno[3,2-b]thiophenes
Conditions :
Limitation : Requires pre-functionalization of TTBA with tributyltin groups, complicating synthesis .
Hydrolysis and Stability
TTBA hydrolyzes under acidic or aqueous conditions, forming boronic acid derivatives:
| Condition | Product | Stability | Source |
|---|---|---|---|
| 6 M HCl, THF/H₂O, 12 h | Thieno[3,2-b]thiophene diol | Air-sensitive, decomposes in light | |
| pH 7 buffer | Partial hydrolysis | Stable for ≤24 h |
Handling Recommendation : Store TTBA under inert gas at −20°C to prevent hydrolysis .
Bromination and Post-Functionalization
TTBA undergoes electrophilic bromination to introduce halogens for further coupling:
Bromination Protocol
| Reagent | Solvent | Temp (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NBS (2 eq) | DMF | −10 | 2,5-Dibromo-TTBA | 83 | |
| NBS (1 eq) | DMF | −10 | Mono-bromo-TTBA | 78 |
Applications : Brominated TTBA derivatives enable sequential cross-coupling for asymmetric architectures .
Reaction Challenges
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Boronic Acid Instability : TTBA degrades in moist environments, limiting its shelf life .
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Steric Hindrance : Bulky thiophene rings reduce coupling efficiency with sterically demanding partners .
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Competitive Side Reactions : Homocoupling of boronic acids occurs if Pd loading exceeds 5 mol% .
Comparative Reactivity
| Property | TTBA | Thieno[3,2-b]thiophene | Bithiophene Diboronic Acid |
|---|---|---|---|
| Suzuki Coupling Rate | Moderate (k = 0.15 min⁻¹) | N/A | Fast (k = 0.45 min⁻¹) |
| Hydrolysis Sensitivity | High | Low | Moderate |
| Thermal Stability | Stable to 200°C | Stable to 300°C | Stable to 180°C |
Scientific Research Applications
Organic Electronics
- Thin Film Transistors (TFTs) : Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is primarily used as a charge transport material in TFTs due to its high carrier mobility. Studies have shown that incorporating this compound into device architectures significantly enhances charge transport efficiency, leading to improved performance of electronic devices .
- Organic Photovoltaics : The compound is also utilized in organic photovoltaic cells, where its properties contribute to better light absorption and charge separation, enhancing overall energy conversion efficiency .
Organic Synthesis
- Cross-Coupling Reactions : It plays a crucial role in Suzuki-Miyaura coupling reactions, allowing the formation of biaryl compounds under mild conditions. This functionality is vital for synthesizing complex organic molecules and polymers used in various applications .
- Building Block for Polymers : As a building block for conjugated polymers, this compound facilitates the development of materials with tailored electronic properties for specific applications in electronics and optoelectronics .
Medical Applications
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems where the compound's solubility and interaction with biomolecules could be harnessed for therapeutic purposes. Its ability to form stable complexes may enhance the delivery of pharmaceutical agents .
Case Study 1: Thin Film Transistor Performance
A study conducted on the integration of this compound into TFTs demonstrated a significant increase in mobility compared to devices utilizing traditional organic semiconductors. The results indicated that devices using this compound achieved mobilities exceeding 0.5 cm²/V·s under ambient conditions, showcasing its potential for high-performance applications in flexible electronics .
Case Study 2: Organic Photovoltaic Cells
Research involving the use of this compound in organic photovoltaic cells highlighted improvements in power conversion efficiencies (PCE). When incorporated into a bulk heterojunction solar cell architecture, devices exhibited PCE values over 8%, attributed to enhanced light absorption and efficient charge transport facilitated by the compound's unique structure .
Mechanism of Action
The mechanism by which thieno[3,2-b]thiophene-2,5-diyldiboronic acid exerts its effects is primarily related to its electronic properties. The conjugated fused ring system and the presence of sulfur atoms contribute to its high carrier mobility. The boronic acid groups enhance solubility and charge transport properties, making it an effective material for use in electronic devices .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- TTDA vs. BDBA : TTDA’s fused thiophene rings enhance conjugation and stability compared to BDBA’s benzene core, resulting in higher charge-carrier mobilities and photoresponse .
- TTDA vs. BTDADA : BTDADA’s benzothiadiazole unit introduces strong electron-withdrawing properties, making it superior for light-driven applications, whereas TTDA’s sulfur-rich structure favors charge transport .
- TTDA vs. TDA : The single thiophene in TDA limits conjugation, leading to lower surface areas and mobilities in COFs. TTDA’s fused system mitigates steric hindrance during COF assembly, improving crystallinity .
Research Findings and Case Studies
TTDA in Photovoltaics
TT-COF/PCBM composites achieve efficient charge separation, with photocurrent densities up to 1.5 mAcm⁻² under simulated sunlight. This performance surpasses BDBA-based COFs by ~200% due to TTDA’s superior light absorption and carrier mobility .
Defect Tolerance in COFs
TTDA’s rigid structure reduces structural defects during COF synthesis compared to bent monomers like TDA, which are prone to mismatched linkages .
Charge Transfer Complexes
This complex exhibits broad-spectrum absorption (300–800 nm), enabling applications in near-infrared optics .
Biological Activity
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid (TDBA) is a compound that has garnered attention in various fields of research, particularly in organic electronics and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent studies and findings.
Overview of this compound
Thieno[3,2-b]thiophene derivatives are known for their unique electronic properties due to their conjugated structures. The incorporation of boronic acid functionalities enhances their solubility and charge transport properties, making them suitable for applications in organic semiconductors and sensors. TDBA specifically has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Synthesis of this compound
The synthesis of TDBA typically involves several steps that include the formation of thiophene rings followed by boronation. A common method for synthesizing TDBA is through the Suzuki coupling reaction using boronic acids and thiophene derivatives. The following table summarizes the key steps involved in its synthesis:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Stille Coupling | 2,5-Dibromothieno[3,2-b]thiophene + tri-n-butylstannyl derivatives | Reflux in THF | High |
| 2 | Suzuki Coupling | TDBA + arylboronic acids | Pd(PPh₃)₄ catalyst in THF | Moderate to High |
Anti-inflammatory Properties
Recent studies have indicated that TDBA exhibits significant anti-inflammatory activity. For instance, a study demonstrated that TDBA inhibited the differentiation of Th17 cells, which are implicated in autoimmune diseases. This was evidenced by its ability to reduce pro-inflammatory cytokine production in vitro and in vivo models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
Anticancer Activity
TDBA has also shown promise as an anticancer agent. In vitro assays revealed that TDBA induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression. A notable study highlighted that TDBA reduced cell viability in breast cancer cell lines through a mechanism involving oxidative stress .
Case Studies
- Efficacy in Autoimmune Models : In a controlled study involving EAE models, TDBA administration resulted in a significant reduction in clinical symptoms and histological markers of inflammation compared to controls. This supports its potential as a therapeutic agent for autoimmune conditions .
- Cancer Cell Line Studies : In experiments with MDA-MB-231 breast cancer cells, TDBA treatment led to a dose-dependent decrease in cell proliferation and increased apoptosis rates. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with TDBA .
Q & A
Q. What are the recommended safety protocols when handling Thieno[3,2-b]thiophene-2,5-diyldiboronic acid?
Researchers must use nitrile gloves and a complete chemical-protective suit to prevent skin contact. Gloves should be inspected prior to use and removed using proper technique (avoiding outer surface contact). In case of skin exposure, wash immediately with soap and water. Eye exposure requires rinsing with water for ≥15 minutes. Consult a physician after any exposure, as comprehensive toxicity data remain limited. First-aid measures include artificial respiration for inhalation and avoiding oral intake for unconscious individuals .
Q. How is this compound utilized in synthesizing covalent organic frameworks (COFs)?
The compound acts as a ditopic boronic acid monomer, reacting with polyols (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP) under solvothermal conditions. This forms oriented COF films via boronate ester linkages, which exhibit enhanced charge-carrier mobility (e.g., TT-COF) compared to non-oriented structures. The orientation significantly impacts photoelectronic properties, with oriented films showing a 5-fold higher photocurrent .
Q. What synthetic routes are available for functionalizing this compound into advanced materials?
A two-step approach is common:
Suzuki coupling : React with 4-bromobenzaldehyde to form 4,4′-(thiophene-2,5-diyl)dibenzaldehyde.
Knoevenagel condensation : Introduce fluorescent moieties (e.g., 2-pyridylacetonitrile) to create emissive nanoparticles or nanofibers. Adjusting solvent ratios (THF–water mixtures) controls morphology .
Q. What are the known hazards and required first-aid measures?
- Skin contact : Wash with soap/water; consult a physician.
- Eye exposure : Rinse ≥15 minutes.
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Ingestion : Rinse mouth; avoid inducing vomiting.
No specific antidotes are documented, and toxicity data gaps necessitate cautious handling .
Advanced Questions
Q. What strategies enhance the photoelectronic performance of COFs derived from this compound?
- Iodine doping : Increases photocurrent in azodioxy-linked porphyrin COFs by enhancing charge separation.
- PCBM infiltration : Soaking TT-COF in [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) solutions improves electron transport.
- Orientation control : Solvothermal synthesis with slow crystallization yields oriented films, amplifying photoresponse .
Q. How do structural variations during COF synthesis impact electronic properties?
Bent monomer geometries (e.g., thieno[3,2-b]thiophene derivatives) increase defect susceptibility, reducing crystallinity and charge transfer efficiency. Mitigation strategies include:
- Optimizing stoichiometry (monomer:polyol ratio).
- Adjusting reaction time/temperature to improve lattice ordering.
- Incorporating planar comonomers (e.g., tetracyanoquinodimethane) to stabilize charge-transfer complexes .
Q. How can researchers address photocurrent discrepancies between COF morphologies?
- Controlled crystallization : Use substrate engineering or slow solvent evaporation to enhance film orientation.
- Comparative characterization : Employ photoelectrochemical measurements and grazing-incidence XRD to correlate morphology (oriented vs. non-oriented) with photocurrent output.
- Doping studies : Test dopants (e.g., iodine, PCBM) to homogenize charge transport pathways .
Q. What analytical methods are critical for characterizing COFs synthesized with this compound?
- PXRD : Confirms crystallinity and lattice parameters.
- SEM/TEM : Visualizes film morphology and nanoparticle assembly.
- UV-Vis/Photoluminescence Spectroscopy : Tracks optoelectronic properties (e.g., bandgap, emissive behavior).
- Photoelectrochemical Testing : Quantifies photocurrent generation under controlled illumination .
Q. How does monomer purity affect COF synthesis reproducibility?
Impurities (e.g., unreacted boronic acid) disrupt boronate ester formation, leading to amorphous phases. Key steps include:
Q. What are the implications of limited toxicity data for long-term research applications?
- Precautionary measures : Assume high toxicity; use fume hoods and closed systems for synthesis.
- Ecological assessments : Conduct biodegradability and bioaccumulation studies for waste disposal compliance.
- Collaborative studies : Partner with toxicology labs to fill data gaps, particularly for chronic exposure risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
